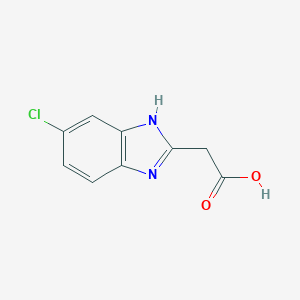

(5-Chloro-1H-benzimidazol-2-yl)acetic acid

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-(6-chloro-1H-benzimidazol-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O2/c10-5-1-2-6-7(3-5)12-8(11-6)4-9(13)14/h1-3H,4H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHHUPGJLPIWIGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC(=N2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50344486 | |

| Record name | (5-Chloro-1H-benzimidazol-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53350-32-6 | |

| Record name | (5-Chloro-1H-benzimidazol-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Benzimidazole Scaffolds in Pharmaceutical Development

The benzimidazole (B57391) scaffold, a bicyclic aromatic system composed of fused benzene (B151609) and imidazole (B134444) rings, is considered a "privileged structure" in medicinal chemistry. nih.govsciforum.net This designation stems from its recurring presence in a multitude of biologically active compounds, including numerous FDA-approved drugs. nih.gov The versatility of the benzimidazole core allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological effects.

The physicochemical properties of benzimidazoles, such as their capacity for hydrogen bonding, π-π stacking, and hydrophobic interactions, enable them to bind effectively to macromolecules like proteins and nucleic acids. nih.gov This inherent binding affinity has been exploited in the development of drugs for a variety of therapeutic areas.

Table 1: Examples of FDA-Approved Drugs Containing a Benzimidazole Scaffold

| Drug Name | Therapeutic Area |

| Omeprazole | Proton Pump Inhibitor |

| Albendazole | Anthelmintic |

| Mebendazole | Anthelmintic |

| Telmisartan | Angiotensin II Receptor Blocker |

| Pimobendan | Inodilator |

The broad utility of the benzimidazole scaffold continues to inspire researchers to design and synthesize novel derivatives with tailored biological activities, ranging from antimicrobial and antiviral to anticancer and anti-inflammatory properties. sciforum.netnih.gov

Historical Context of 5 Chloro 1h Benzimidazol 2 Yl Acetic Acid in Chemical Synthesis and Biological Evaluation

The synthesis of benzimidazole (B57391) derivatives has been a subject of chemical research for over a century. google.com Various synthetic routes have been developed to access this versatile scaffold, often involving the condensation of o-phenylenediamines with aldehydes, carboxylic acids, or their derivatives. The synthesis of (5-Chloro-1H-benzimidazol-2-yl)acetic acid specifically involves the reaction of 4-chloro-o-phenylenediamine with a suitable C2-synthon, such as malonic acid or its derivatives.

Early biological evaluations of benzimidazole compounds were often broad in scope, screening for a range of activities. Research into chloro-substituted benzimidazoles has been driven by the understanding that the introduction of a halogen atom can significantly modulate a molecule's physicochemical properties and biological activity. nih.gov The chloro-substituent at the 5-position of the benzimidazole ring in this compound can influence its lipophilicity, electronic distribution, and metabolic stability, thereby affecting its interaction with biological targets.

While a detailed historical timeline for the specific initial synthesis and evaluation of this compound is not extensively documented in readily available literature, its development can be situated within the broader context of systematic investigations into the structure-activity relationships of substituted benzimidazoles.

Scope and Objectives of Academic Investigations on 5 Chloro 1h Benzimidazol 2 Yl Acetic Acid

Established Synthetic Pathways for this compound

Direct Acylation Approaches

A primary and well-established route for the synthesis of 2-substituted benzimidazoles, including this compound, is the Phillips-Ladenburg condensation. adichemistry.comwikipedia.orgcolab.wsrsc.org This method involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative. In the context of the target molecule, this pathway utilizes 4-chloro-1,2-phenylenediamine and a dicarboxylic acid, such as malonic acid, or its reactive derivatives like diethyl malonate.

The reaction is typically carried out under acidic conditions, often with heating. The mechanism initiates with the acylation of one of the amino groups of the o-phenylenediamine by the carboxylic acid derivative. This is followed by an intramolecular cyclization, where the second amino group attacks the carbonyl carbon, leading to a dehydrative ring closure to form the benzimidazole ring. adichemistry.com The use of polyphosphoric acid (PPA) or mineral acids can facilitate this condensation. rasayanjournal.co.in

A general representation of this direct acylation approach is depicted below:

Scheme 1: General scheme for the synthesis of this compound via Phillips-Ladenburg condensation.

| Reactant 1 | Reactant 2 | Conditions | Product |

| 4-Chloro-1,2-phenylenediamine | Malonic acid | Acid catalyst, Heat | This compound |

| 4-Chloro-1,2-phenylenediamine | Diethyl malonate | Acid catalyst, Heat, followed by hydrolysis | This compound |

Convergent Synthesis Strategies

Convergent synthesis offers an alternative approach where the benzimidazole core and the acetic acid side chain are constructed from separate, pre-functionalized fragments that are later combined. This strategy can offer greater flexibility and control in the synthesis of more complex derivatives.

One convergent approach involves the initial synthesis of 2-methyl-5-chlorobenzimidazole. This intermediate can be prepared by the condensation of 4-chloro-1,2-phenylenediamine with acetic acid. adichemistry.com Subsequently, the methyl group at the 2-position can be functionalized to introduce the carboxylic acid moiety. This can be achieved through radical-mediated side-chain halogenation followed by nucleophilic substitution with a cyanide source and subsequent hydrolysis.

Another convergent route could involve the reaction of 4-chloro-1,2-phenylenediamine with a suitable synthon already containing the protected acetic acid functionality. For instance, condensation with ethyl 2-cyanoacetate could yield an intermediate that upon hydrolysis and decarboxylation would afford the desired product.

Stereoselective Synthesis of Enantiopure this compound Derivatives

The synthesis of enantiomerically pure derivatives of this compound is of significant interest, particularly for applications where specific stereoisomers exhibit desired biological activity. Achieving stereoselectivity can be approached through two main strategies: asymmetric synthesis or chiral resolution of a racemic mixture.

Asymmetric synthesis aims to directly produce a single enantiomer. This can be accomplished by using chiral catalysts or chiral auxiliaries. For instance, a chiral Lewis acid catalyst could be employed in the condensation reaction to induce facial selectivity. rsc.org While specific examples for the direct asymmetric synthesis of this compound are not extensively reported, the principles of asymmetric catalysis developed for other heterocyclic systems could be adapted. researchgate.net

Chiral resolution is a more common method for obtaining enantiopure compounds. This involves the separation of a racemic mixture into its constituent enantiomers. One established technique is the formation of diastereomeric salts by reacting the racemic carboxylic acid with a chiral resolving agent, such as a chiral amine. The resulting diastereomers often have different physical properties, such as solubility, allowing for their separation by fractional crystallization. After separation, the chiral resolving agent is removed to yield the pure enantiomers.

Enzymatic resolution offers a green and highly selective alternative. Lipases, for example, can selectively catalyze the esterification or hydrolysis of one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer from the esterified product.

Advanced Synthetic Techniques for Structural Elucidation and Functionalization

Modern synthetic chemistry employs a range of advanced techniques to improve reaction efficiency, facilitate structural elucidation, and enable further functionalization of the target molecule.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. nih.govresearchgate.netdoi.org The application of microwave irradiation can significantly reduce reaction times and improve yields in the synthesis of benzimidazole derivatives, including the condensation of o-phenylenediamines with carboxylic acids. doi.org Similarly, ultrasound-assisted synthesis provides an energy-efficient method that can enhance reaction rates and yields through the phenomenon of acoustic cavitation. doi.org

For structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are indispensable tools. beilstein-journals.orgnih.govresearchgate.netscilit.comkbdna.com ¹H and ¹³C NMR provide detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of different protons and carbons. beilstein-journals.orgnih.gov Single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule in the solid state, confirming bond lengths, bond angles, and stereochemistry. researchgate.netscilit.comkbdna.com

Advanced functionalization techniques allow for the modification of the this compound scaffold to create a library of derivatives. C-H activation has become a powerful strategy for the direct functionalization of the benzimidazole ring, avoiding the need for pre-functionalized substrates. organic-chemistry.orgrsc.orgresearchgate.netacs.org For instance, transition-metal-catalyzed C-H activation can be used to introduce various substituents at different positions of the benzimidazole core. organic-chemistry.orgrsc.orgresearchgate.netacs.org Functionalization at the N-1 position of the benzimidazole ring is also a common strategy to modulate the properties of the molecule. tsijournals.comacs.org This can be readily achieved by N-alkylation or N-arylation reactions. tsijournals.comacs.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact. In the context of this compound synthesis, several green approaches have been explored.

One of the key principles is the use of environmentally benign solvents. Water has been successfully employed as a solvent for the synthesis of benzimidazole derivatives, offering a safe and inexpensive alternative to volatile organic compounds. wisdomlib.orgrsc.orgtandfonline.comtandfonline.com One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, improves efficiency and reduces waste. rasayanjournal.co.inrsc.orgderpharmachemica.comnih.gov

The use of heterogeneous catalysts is another important aspect of green chemistry. tandfonline.comajgreenchem.comtandfonline.comresearchgate.netdoi.org These catalysts can be easily separated from the reaction mixture and reused, reducing waste and cost. Various solid acid catalysts, supported metal nanoparticles, and metal-organic frameworks (MOFs) have been reported to efficiently catalyze the synthesis of benzimidazoles. tandfonline.comajgreenchem.comtandfonline.comresearchgate.netdoi.org The development of reusable and highly active catalysts is a continuous area of research.

The following table summarizes some of the green chemistry approaches applied to benzimidazole synthesis:

| Green Chemistry Principle | Application in Benzimidazole Synthesis |

| Use of Safer Solvents | Synthesis in water or solvent-free conditions. wisdomlib.orgrsc.orgtandfonline.comtandfonline.com |

| Atom Economy | One-pot and multicomponent reactions to maximize the incorporation of starting materials into the final product. rasayanjournal.co.inrsc.orgderpharmachemica.comnih.gov |

| Use of Renewable Feedstocks | Exploration of bio-based starting materials. |

| Catalysis | Application of reusable heterogeneous catalysts to minimize waste. tandfonline.comajgreenchem.comtandfonline.comresearchgate.netdoi.org |

| Energy Efficiency | Use of microwave and ultrasound irradiation to reduce reaction times and energy consumption. nih.govresearchgate.netdoi.org |

Overview of Identified Therapeutic Effects and Potential Applications

Derivatives of benzimidazole are recognized for their therapeutic versatility, demonstrating antimicrobial, antiviral, anti-inflammatory, and anticancer properties. The incorporation of an acetic acid moiety, as seen in this compound, can enhance the pharmacological profile of the parent benzimidazole structure. While specific studies on this compound are not extensively detailed in publicly available literature, the broader class of benzimidazole acetic acid derivatives has been investigated for various therapeutic applications. These applications are largely attributed to the structural similarities with purine (B94841) bases, allowing them to interact with various biological targets.

Investigation of this compound in Oncology Research

The potential of benzimidazole derivatives as anticancer agents is a significant area of research. These compounds can exert their effects through various mechanisms, including the inhibition of topoisomerase, disruption of microtubule formation, and induction of apoptosis.

While direct and extensive research specifically detailing the anticancer activities of this compound is not widely published, the general class of N-heteroaryl acetic acid salts has been assessed for anticancer activity, with some compounds showing efficacy against breast cancer cells by acting as histone deacetylase inhibitors. nih.gov For instance, certain benzimidazole-rhodanine conjugates, which include an acetic acid group, have demonstrated potent inhibition of topoisomerase II and significant cytotoxic activity against a variety of human cancer cell lines, including HeLa, A549, and PC-3. nih.gov Another study highlighted a novel benzimidazole compound, BA586, which exhibited a potent cytotoxic effect against the HCC1937 breast cancer cell line, inducing cell cycle arrest and inhibiting cell migration. oncologyradiotherapy.com

The following table summarizes the cytotoxic activity of a related benzimidazole-rhodanine conjugate, compound 8j, which contains an acetic acid moiety, against various cancer cell lines.

| Cell Line | Cancer Type | IC50 (μM) |

| HeLa | Cervical Cancer | 1.54 |

| A549 | Lung Cancer | 2.67 |

| Raji | Burkitt's Lymphoma | 0.21 |

| PC-3 | Prostate Cancer | 1.89 |

| MDA-MB-231 | Breast Cancer | 0.98 |

| HL-60 | Promyelocytic Leukemia | 0.32 |

Data adapted from a study on benzimidazole–rhodanine conjugates as potent topoisomerase II inhibitors. nih.gov

These findings suggest that the benzimidazole acetic acid scaffold is a promising framework for the development of novel anticancer agents. However, further specific investigation into this compound is necessary to determine its precise role and potential in oncology.

Role of this compound as an Antagonist of T-Type Calcium Channel Activity

There is currently a lack of specific, publicly available scientific literature that investigates or establishes this compound as an antagonist of T-type calcium channels. However, the broader therapeutic potential of T-type calcium channel antagonists is well-documented, particularly in the context of neurological disorders. nih.gov

T-type calcium channels are low voltage-activated channels that play a critical role in regulating neuronal excitability and rhythmic firing patterns in the brain. nih.govwikipedia.org Their dysfunction has been implicated in the pathophysiology of several neurological disorders.

T-type calcium channels, particularly the CaV3.1 subtype, are strongly implicated in the generation of spike-and-wave discharges that are characteristic of absence seizures. nih.govnih.gov These channels contribute to the hypersynchronous oscillatory activity within thalamocortical circuits that underlies these seizures. nih.gov Consequently, drugs that block T-type calcium channels, such as ethosuximide (B1671622) and valproate, are first-line treatments for childhood absence epilepsy. wikipedia.org The development of more specific and potent T-type calcium channel blockers is a promising avenue for new epilepsy treatments. nih.govresearchgate.net

Aberrant neuronal burst firing in the cerebello-thalamo-cortical circuits is a key feature of essential tremor, and T-type calcium channels are instrumental in regulating this activity. nih.govproquest.com Modulating the activity of these channels is therefore considered a promising therapeutic strategy to normalize the abnormal firing patterns associated with this movement disorder. nih.govnih.gov Several T-type calcium channel blockers have been shown to effectively suppress experimental tremors. researchgate.net

The CaV3.2 isoform of T-type calcium channels is particularly involved in the transmission of pain signals. wikipedia.org These channels are expressed in peripheral sensory neurons and their upregulation is a hallmark of several experimental models of neuropathic pain. nih.gov Their biophysical properties make them key players in facilitating the generation of action potentials in pain pathways. nih.gov As such, T-type calcium channels in both peripheral and central pain pathways are considered important targets for the development of new analgesic therapies, especially for chronic neuropathic pain where current treatments are often inadequate. researchgate.net

Implication of T-Type Calcium Channels in Neurological Disorders

Schizophrenia and Psychosis

There is no available scientific literature detailing the effects of this compound on the pathophysiological mechanisms of schizophrenia or psychosis.

Parkinson's Disease

Research specifically investigating the activity of this compound in models of Parkinson's disease has not been identified. While some benzimidazole derivatives have been explored for their neuroprotective potential, no data is available for this particular compound. nih.govnih.govresearchgate.net

Depression and Anxiety

The pharmacological effects of this compound on depression and anxiety have not been reported in the scientific literature.

Sleep Disorders and Disturbances

There is no available information from scientific studies regarding the activity of this compound in relation to sleep disorders or disturbances.

T-Type Calcium Channels in Cardiovascular Pathologies

While the benzimidazole scaffold is present in some compounds with cardiovascular activity, no studies were found that specifically link this compound to the modulation of T-type calcium channels or its potential role in cardiovascular pathologies. nih.gov

Cardiac Arrhythmia

The effects of this compound on cardiac arrhythmia have not been documented in the available scientific literature.

Hypertension

There is no specific scientific evidence to suggest that this compound has any activity related to the management of hypertension. Although some benzimidazole derivatives have been investigated for their antihypertensive properties, data for this specific compound is lacking. primescholars.com

Other Disease States Linked to T-Type Calcium Channels

T-type calcium channels, a class of low voltage-activated ion channels, are implicated in a variety of physiological processes beyond their well-established roles in neuronal and cardiac function. smolecule.com Their involvement in cellular proliferation, differentiation, and hormone secretion has drawn attention to their potential role in several other disease states.

The aberrant expression and activity of T-type calcium channels have been increasingly linked to the pathophysiology of various cancers. These channels are overexpressed in a wide range of human cancers, including breast, prostate, colon, ovarian, and melanoma. smolecule.com Their involvement in the regulation of cell cycle progression, proliferation, and survival makes them a potential target for anticancer therapies. smolecule.com

Blockage or downregulation of T-type calcium channels has been shown to induce cytostatic effects in several cancer cell lines, such as gliomas, melanomas, and ovarian and colorectal cancers. smolecule.com Inhibition of these channels can lead to an arrest of the cell cycle in the G1 phase and an increase in apoptosis. For instance, in ovarian cancer cells, blocking T-type calcium channel function resulted in decreased proliferation and increased cell death. Furthermore, in vivo studies using animal models have demonstrated that treatment with T-type calcium channel inhibitors can suppress tumor development and lead to a significant reduction in tumor mass. The expression of T-type calcium channels may also serve as a prognostic factor in some cancers.

Despite these findings, there is currently no publicly available research specifically investigating the effects of this compound on cancer cells or its potential as an anticancer agent.

T-type calcium channels play a significant role in the regulation of insulin (B600854) secretion from pancreatic β-cells, suggesting their involvement in the pathophysiology of diabetes. The gene encoding the CaV3.2 T-type calcium channel, CACNA1H, has been found to be negatively correlated with HbA1c levels in human donors and positively correlated with insulin gene expression and secretion capacity in isolated human islets.

Pharmacological blockade or silencing of the CaV3.2 channel attenuates glucose-stimulated insulin release. T-type calcium channels contribute to the depolarization of the β-cell membrane, which is a critical step for the activation of L-type calcium channels and the subsequent influx of calcium that triggers insulin secretion. Therefore, dysfunction of T-type calcium channels can lead to impaired glucose-stimulated insulin secretion, a key factor in the development of type 2 diabetes. In animal models of diabetes, T-type calcium channel antagonists have been shown to reduce stable levels of insulin.

There is no available scientific literature on the specific effects of this compound on insulin secretion, pancreatic β-cell function, or its potential role in the context of diabetes.

Emerging evidence suggests that T-type calcium channels are important for various aspects of reproductive function, including oocyte maturation and sperm function. The CaV3.2 T-type channel is the predominant functional T-type channel in mouse eggs and plays a crucial role in the accumulation of calcium stores during oocyte maturation and the calcium influx required for egg activation following fertilization. Females lacking the gene for CaV3.2 have been observed to have reduced litter sizes. Pharmacological inhibition of these channels in wild-type eggs leads to reduced calcium store accumulation and impaired calcium oscillations after in vitro fertilization.

In male reproduction, T-type calcium channels are implicated in the regulation of the human sperm acrosome reaction, a critical step for fertilization. While the precise role is still under investigation, the presence and function of these channels in sperm suggest their importance for male fertility. Some studies have indicated that certain calcium channel blockers used as antihypertensive medications may be associated with reversible male infertility.

In the context of sexual dysfunction, ion channels, including various types of calcium channels, are crucial for the regulation of smooth muscle contraction in the corpus cavernosum, which is essential for penile erection. While research has focused on other types of calcium channels, the widespread role of T-type channels in smooth muscle function suggests a potential, though not yet fully explored, involvement in erectile function. Testosterone, a key hormone in sexual function, has been shown to modulate the expression and function of T-type calcium channels in certain cell types.

There are no published studies on the effects of this compound on oocyte maturation, sperm function, or its potential impact on fertility or sexual dysfunction.

Interaction with Other Biological Targets: Enzymes and Receptors

There is currently no publicly available data from in vitro or in vivo studies detailing the interaction of this compound with other biological targets, including enzymes and receptors. Its broader pharmacological profile and potential off-target activities remain uncharacterized in the scientific literature.

Mechanism of Action and Molecular Interactions

Elucidation of Molecular Mechanisms Underlying Biological Activity

The biological activity of benzimidazole (B57391) derivatives is diverse, ranging from antimicrobial and antiviral to anticancer and anti-inflammatory effects. This wide spectrum of activity suggests that these compounds can interact with multiple molecular targets. For instance, some benzimidazole derivatives are known to interfere with the function of crucial enzymes and receptors.

One of the prominent mechanisms of action for certain benzimidazole compounds is the inhibition of topoisomerase enzymes. nih.gov Topoisomerases are vital for managing the topological state of DNA during replication, transcription, and repair. A study on related compounds revealed that a 5-chloro-benzimidazole derivative, 5-chloro-2-(2-hydroxyphenyl)-1H-benzimidazole, demonstrated significant inhibition of mammalian DNA topoisomerase I. nih.gov This inhibition leads to DNA strand breaks and ultimately triggers apoptosis in cancer cells. Given the structural similarity, it is plausible that (5-Chloro-1H-benzimidazol-2-yl)acetic acid could exert cytotoxic effects through a similar mechanism.

Another potential avenue of action is the modulation of G-protein coupled receptors (GPCRs). A study focusing on novel 2-(2-(benzylthio)-1H-benzo[d]imidazol-1-yl)acetic acids identified them as selective antagonists of the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTh2). The CRTh2 receptor is involved in inflammatory responses, particularly in allergic diseases like asthma. The acetic acid moiety at the 2-position of the benzimidazole ring appears to be a key feature for this activity.

The following table summarizes the potential molecular mechanisms based on studies of related benzimidazole compounds.

| Potential Molecular Target | Observed Effect in Related Compounds | Potential Consequence of Interaction |

| DNA Topoisomerase I | Inhibition of enzyme activity | Induction of apoptosis in cancer cells |

| CRTh2 Receptor | Antagonism of receptor function | Anti-inflammatory effects |

Binding Site Analysis and Ligand-Receptor Interactions

The specific binding site and the nature of the interactions of this compound with its potential molecular targets are yet to be definitively elucidated. However, based on the known interactions of other benzimidazole derivatives, some inferences can be drawn.

In the context of topoisomerase I inhibition, benzimidazole compounds are thought to intercalate into the DNA-enzyme complex, stabilizing it and preventing the re-ligation of the DNA strand. The planar benzimidazole ring system is crucial for this intercalation. The substituents on the benzimidazole ring, such as the chloro group at the 5-position and the acetic acid group at the 2-position, would likely influence the binding affinity and specificity through hydrogen bonding, hydrophobic, and electrostatic interactions with amino acid residues in the enzyme's active site and the DNA itself.

A hypothetical representation of key interactions is presented below:

| Potential Target | Interacting Moiety of Ligand | Potential Type of Interaction | Potential Interacting Residues in Target |

| DNA Topoisomerase I | Benzimidazole Ring | π-π stacking, Intercalation | DNA base pairs, Amino acids in the active site |

| Acetic Acid Group | Hydrogen bonding, Electrostatic | Amino acids in the active site | |

| CRTh2 Receptor | Acetic Acid Group | Salt bridge, Hydrogen bonding | Basic residues (e.g., Arginine, Lysine) |

| Benzimidazole Ring | Hydrophobic, Aromatic stacking | Aromatic and aliphatic residues | |

| Chloro Group | Halogen bonding, Hydrophobic | Various residues in the binding pocket |

Allosteric Modulation and Orthosteric Binding Mechanisms

The distinction between orthosteric and allosteric binding is crucial for understanding the nuanced effects of a ligand. Orthosteric ligands bind to the primary, endogenous ligand binding site of a receptor, directly competing with the natural ligand. In contrast, allosteric modulators bind to a topographically distinct site, inducing a conformational change that alters the affinity or efficacy of the orthosteric ligand.

For GPCRs like the CRTh2 receptor, both orthosteric and allosteric mechanisms are possible. If this compound directly competes with the endogenous ligand, prostaglandin (B15479496) D2 (PGD2), for the same binding site, it would be classified as an orthosteric antagonist. However, it is also conceivable that it binds to an allosteric site, modulating the receptor's response to PGD2 without directly blocking its binding.

In the case of enzyme inhibition, such as with topoisomerase I, the interaction is less commonly described in terms of allostery in the same way as receptors. However, compounds that bind to sites other than the catalytic active site to modulate enzyme activity could be considered allosteric inhibitors. The current understanding of benzimidazole-based topoisomerase inhibitors suggests a direct interaction at or near the active site, consistent with an orthosteric or competitive/non-competitive inhibition model rather than allosteric modulation.

Influence on Cellular Signaling Pathways

The interaction of this compound with its molecular targets would inevitably trigger a cascade of downstream cellular signaling events.

If the compound acts as a topoisomerase I inhibitor, its primary effect would be the induction of DNA damage. This would activate DNA damage response pathways, leading to cell cycle arrest, typically at the G2/M phase, to allow for DNA repair. If the damage is too extensive, it would trigger the intrinsic apoptotic pathway, involving the activation of caspase cascades and ultimately leading to programmed cell death.

As an antagonist of the CRTh2 receptor, the compound would block the signaling pathways initiated by PGD2. This would primarily involve the inhibition of Gαi-mediated signaling, leading to a decrease in the inhibition of adenylyl cyclase and a subsequent modulation of intracellular cyclic AMP (cAMP) levels. This would, in turn, affect downstream effectors such as protein kinase A (PKA) and ultimately lead to the attenuation of inflammatory responses, such as eosinophil and basophil activation and migration.

The potential impact on key signaling pathways is summarized below:

| Molecular Target | Affected Signaling Pathway | Key Downstream Effects |

| DNA Topoisomerase I | DNA Damage Response | Cell cycle arrest, Apoptosis |

| CRTh2 Receptor | Gαi-coupled signaling | Modulation of cAMP levels, Inhibition of inflammatory cell activation |

Structure Activity Relationships Sar and Derivatization Studies of 5 Chloro 1h Benzimidazol 2 Yl Acetic Acid

Impact of Substituents on Biological Potency and Selectivity

The biological profile of (5-Chloro-1H-benzimidazol-2-yl)acetic acid is intricately linked to the nature and position of its substituents. The chloro group at the 5-position and the acetic acid moiety at the 2-position are critical determinants of its activity.

The presence of a halogen, such as chlorine, at the 5-position of the benzimidazole (B57391) ring is a common strategy in drug design to enhance biological potency. This is often attributed to the electron-withdrawing nature and lipophilicity of the halogen, which can influence the compound's ability to cross cell membranes and interact with target proteins. For instance, studies on various benzimidazole derivatives have shown that chloro-substituted compounds exhibit significant biological activities. In one study, 5-chloro-2-(2-hydroxyphenyl)-1H-benzimidazole demonstrated profound topoisomerase I inhibition and cytotoxicity, highlighting the positive contribution of the chloro group to its anticancer properties. nih.gov The position of the chloro group is also crucial; for example, in a series of benzimidazole derivatives, the presence of a chloro group at the 5- or 6-position was found to be important for their pharmacological effect. nih.gov

The acetic acid group at the 2-position provides a crucial acidic handle that can participate in hydrogen bonding and ionic interactions with biological targets. This functional group can be pivotal for anchoring the molecule within the active site of an enzyme or receptor. The acidity and spatial orientation of the carboxylic acid are key factors that can be modulated through derivatization to fine-tune binding affinity and selectivity. For example, the conversion of the carboxylic acid to an ester or amide can alter the molecule's polarity and interaction profile, leading to changes in its biological activity.

The interplay between the electronic effects of the 5-chloro substituent and the binding capabilities of the 2-acetic acid group is a central theme in the SAR of this scaffold. The electron-withdrawing chloro group can influence the pKa of the benzimidazole nitrogens and the carboxylic acid, thereby affecting the ionization state of the molecule at physiological pH and its interaction with biological targets.

| Substituent Position | Substituent Type | Impact on Biological Activity | Reference Example |

|---|---|---|---|

| 5-Position | Chloro (Electron-withdrawing, Lipophilic) | Enhances potency, influences cell permeability and target interaction. | 5-chloro-2-(2-hydroxyphenyl)-1H-benzimidazole (potent topoisomerase I inhibitor). nih.gov |

| 2-Position | Acetic Acid (Acidic, H-bond donor/acceptor) | Provides key interactions with target's active site (H-bonding, ionic interactions). | General benzimidazole-2-acetic acid derivatives. |

| N-1 Position | Alkylation/Arylation | Can modulate potency and selectivity by exploring additional binding pockets. | N-substituted 6-chloro-1H-benzimidazole derivatives with antimicrobial and anticancer activity. rsc.org |

Design and Synthesis of Novel this compound Analogs

The design and synthesis of novel analogs of this compound are driven by the desire to optimize its biological activity, selectivity, and pharmacokinetic profile. The synthetic versatility of the benzimidazole core allows for modifications at various positions.

A common synthetic route to 2-substituted-5-chlorobenzimidazoles involves the condensation of 4-chloro-o-phenylenediamine with a suitable carboxylic acid or its derivative. For the synthesis of this compound analogs, dicarboxylic acids or their monoesters can be employed. For example, the reaction of 4-chloro-o-phenylenediamine with malonic acid or its derivatives can yield the desired product.

Derivatization of the parent molecule can be systematically explored to probe the SAR. Key modifications include:

Modification of the Acetic Acid Moiety: The carboxylic acid can be converted into a variety of functional groups, such as esters, amides, and hydrazides, to alter its physicochemical properties and binding interactions. For instance, the synthesis of ester and hydrazide derivatives of a chlorinated 2-substituted benzimidazole has been reported, leading to compounds with antioxidant and anti-urease activities.

Substitution on the Benzene (B151609) Ring: While the 5-chloro position is maintained, additional substituents can be introduced at other available positions (4, 6, and 7) of the benzene ring to explore their impact on activity.

N-Alkylation/Arylation: The nitrogen atoms of the imidazole (B134444) ring can be substituted with various alkyl or aryl groups. This can lead to enhanced potency by allowing the molecule to access additional binding pockets in the target protein. Microwave-assisted synthesis has been shown to be an efficient method for preparing N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives. rsc.org

A general synthetic scheme for preparing analogs of this compound is outlined below:

| Reaction Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1. Benzimidazole Ring Formation | 4-chloro-o-phenylenediamine, Dicarboxylic acid (e.g., malonic acid) | Acid catalysis (e.g., HCl), Reflux | This compound |

| 2a. Esterification | This compound, Alcohol | Acid catalysis (e.g., H2SO4), Reflux | Ester derivative |

| 2b. Amidation | This compound, Amine | Coupling agents (e.g., DCC, EDC) | Amide derivative |

| 3. N-Alkylation | This compound ester, Alkyl halide | Base (e.g., K2CO3), Solvent (e.g., DMF) | N-alkylated ester derivative |

Conformational Analysis and Bioactive Conformation

The three-dimensional shape, or conformation, of a molecule is critical for its biological activity, as it dictates how well the molecule can fit into the binding site of its target. Conformational analysis of this compound and its derivatives is essential for understanding their interaction with biological macromolecules and for designing more potent analogs.

The benzimidazole ring system is generally planar. nih.gov The main conformational flexibility in this compound arises from the rotation around the single bond connecting the acetic acid group to the benzimidazole ring. Computational methods, such as molecular mechanics and quantum mechanics, are valuable tools for exploring the conformational landscape of these molecules and identifying low-energy, stable conformations.

The bioactive conformation is the specific three-dimensional arrangement that the molecule adopts when it binds to its biological target. This may not necessarily be the lowest energy conformation in solution. Molecular docking studies can be employed to predict the binding mode of these compounds within the active site of a target protein. nih.gov By analyzing the docked conformation, insights into the key interactions that stabilize the ligand-protein complex can be gained. This information is invaluable for understanding the SAR and for designing new derivatives with improved binding affinity.

For instance, in a study of benzimidazole carboxamide derivatives as PARP-1 inhibitors, docking studies were used to determine the bioactive conformation of each compound in the dataset, which then informed the development of 3D-QSAR models. nih.gov These models help to correlate the 3D structure of the molecules with their biological activity.

Ligand Efficiency and Druggability Assessment of Derivatives

In modern drug discovery, it is not sufficient for a compound to be potent; it must also possess drug-like properties. Ligand efficiency (LE) and other related metrics are used to assess the "quality" of a compound and its potential to be developed into a drug.

Ligand Efficiency (LE) is a measure of the binding energy per non-hydrogen atom. It is a useful metric for comparing the potency of compounds of different sizes. A higher LE value indicates that the compound is making more efficient use of its atoms to bind to the target.

Lipophilic Ligand Efficiency (LLE) combines potency and lipophilicity (logP). It is a valuable tool for optimizing compounds to have high affinity while maintaining acceptable lipophilicity, which is crucial for good pharmacokinetic properties.

The druggability of a target refers to its ability to be modulated by a small-molecule drug. The benzimidazole scaffold is considered a "privileged structure" in medicinal chemistry because it is a versatile scaffold that can be decorated with various substituents to interact with a wide range of biological targets. nih.gov

The assessment of the druggability of derivatives of this compound involves evaluating several parameters, including:

Potency and Selectivity: High affinity for the intended target and low affinity for off-targets.

Physicochemical Properties: Molecular weight, lipophilicity (logP), solubility, and pKa, which influence absorption, distribution, metabolism, and excretion (ADME).

Structural Features: The presence of reactive functional groups or chiral centers that may lead to toxicity or manufacturing difficulties.

Computational tools can be used to predict these properties for virtual compounds, allowing for the in silico screening of large libraries of potential analogs before their synthesis and testing. This approach helps to prioritize the synthesis of compounds with a higher probability of success.

| Parameter | Description | Importance in Drug Discovery |

|---|---|---|

| Ligand Efficiency (LE) | Binding affinity per non-hydrogen atom. | Identifies compounds with efficient binding. |

| Lipophilic Ligand Efficiency (LLE) | Potency minus logP. | Balances potency and lipophilicity for better ADME properties. |

| Molecular Weight | The sum of the atomic weights of the atoms in a molecule. | Influences solubility, permeability, and bioavailability. |

| logP | A measure of a compound's lipophilicity. | Affects absorption, distribution, metabolism, and toxicity. |

| Aqueous Solubility | The ability of a compound to dissolve in water. | Crucial for absorption and formulation. |

Computational Chemistry and Molecular Modeling of 5 Chloro 1h Benzimidazol 2 Yl Acetic Acid

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of (5-Chloro-1H-benzimidazol-2-yl)acetic acid, docking studies can be employed to investigate its binding affinity and interaction patterns with various biological targets, such as enzymes or receptors. The process involves placing the 3D structure of the ligand, this compound, into the binding site of a target protein and evaluating the binding energy. For instance, benzimidazole (B57391) derivatives have been docked into the active sites of enzymes like cyclooxygenase (COX) to explore their anti-inflammatory potential. core.ac.ukresearchgate.net The docking scores and binding modes can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the stability of the ligand-protein complex. ijsrst.com

Following molecular docking, molecular dynamics (MD) simulations can be performed to study the dynamic behavior of the ligand-protein complex over time. nih.gov MD simulations provide a more realistic representation of the biological system by considering the flexibility of both the ligand and the protein. nih.gov These simulations can assess the stability of the docked pose, analyze conformational changes in the protein upon ligand binding, and calculate binding free energies. The insights gained from MD simulations can help in refining the binding hypothesis and understanding the mechanism of action at a molecular level. nih.gov

Table 1: Key Aspects of Molecular Docking and Dynamics Simulations

| Technique | Purpose | Key Information Obtained |

|---|---|---|

| Molecular Docking | Predicts the binding orientation and affinity of a ligand to a receptor. | Binding energy/score, preferred binding pose, key interacting residues. |

| Molecular Dynamics | Simulates the time-dependent behavior of a molecular system. | Stability of the ligand-protein complex, conformational changes, binding free energy. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For this compound and its derivatives, QSAR studies can be instrumental in predicting their biological activities and guiding the synthesis of more potent analogs. chalcogen.ro

The development of a QSAR model typically involves several steps. First, a dataset of compounds with known biological activities is compiled. Then, a variety of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric and electronic parameters). nih.gov Finally, statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates the descriptors with the biological activity. nih.gov

A robust QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates and reducing the time and cost of drug discovery. chalcogen.ro

Table 2: Steps in QSAR Model Development

| Step | Description |

|---|---|

| 1. Data Set Selection | Compile a series of compounds with experimentally determined biological activities. |

| 2. Descriptor Calculation | Calculate various physicochemical and structural descriptors for each compound. |

| 3. Model Building | Use statistical methods to establish a correlation between descriptors and activity. |

| 4. Model Validation | Assess the predictive power of the model using internal and external validation techniques. |

ADMET Prediction and In Silico Screening for Optimized Derivatives

In the early stages of drug discovery, it is crucial to evaluate the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of potential drug candidates. nih.gov In silico ADMET prediction tools have emerged as a rapid and cost-effective way to assess these properties before a compound is synthesized. mdpi.com For this compound and its derivatives, these predictions can help identify potential liabilities and guide the design of compounds with improved pharmacokinetic and safety profiles. mdpi.com

Various computational models are available to predict a wide range of ADMET properties, including oral bioavailability, blood-brain barrier penetration, plasma protein binding, and potential for drug-drug interactions. rsc.orgresearchgate.net Toxicity prediction models can flag potential issues such as mutagenicity, carcinogenicity, and hepatotoxicity. nih.gov

In silico screening involves the use of computational methods to screen large virtual libraries of compounds against a biological target. ymerdigital.com This approach can be used to identify novel derivatives of this compound with enhanced activity and favorable ADMET properties. By combining molecular docking, QSAR, and ADMET prediction, researchers can efficiently identify and prioritize promising drug candidates for further experimental validation. nih.gov

Table 3: Commonly Predicted ADMET Properties

| Property | Description | Importance in Drug Design |

|---|---|---|

| Absorption | The process by which a drug enters the bloodstream. | Determines the route of administration and bioavailability. |

| Distribution | The reversible transfer of a drug from one location to another within the body. | Affects the drug's efficacy and potential side effects. |

| Metabolism | The chemical modification of a drug by the body. | Influences the drug's duration of action and potential for toxicity. |

| Excretion | The removal of a drug and its metabolites from the body. | Determines the drug's half-life and dosing frequency. |

| Toxicity | The potential of a drug to cause adverse effects. | A critical factor in determining the safety of a drug candidate. |

De Novo Drug Design Methodologies Incorporating the this compound Scaffold

De novo drug design refers to the computational generation of novel molecular structures with desired pharmacological properties. nih.gov The benzimidazole scaffold, including that of this compound, is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. nih.gov This makes it an excellent starting point for de novo design strategies.

De novo design algorithms can either build molecules atom-by-atom or by combining pre-defined molecular fragments within the constraints of a target's binding site. By incorporating the this compound scaffold as a core fragment, these methods can generate novel derivatives with diverse substituents at various positions. The generated molecules can then be evaluated for their predicted binding affinity, synthetic accessibility, and drug-like properties. This approach allows for the exploration of a vast chemical space and the discovery of truly novel drug candidates that might not be identified through traditional screening methods.

Preclinical Evaluation and Translational Research

In Vitro Pharmacological Characterization

In vitro studies are fundamental to determining a compound's biological activity at the molecular and cellular level. For benzimidazole (B57391) derivatives, these tests often include assays to identify the mechanism of action, such as enzyme inhibition or receptor binding. sigmaaldrich.com For instance, various benzimidazole compounds have been characterized as inhibitors of enzymes like topoisomerase, cyclooxygenases (COXs), and hematopoietic prostaglandin (B15479496) D2 synthase (H-PGDS), which are implicated in cancer and inflammation respectively. nih.govnih.govscbt.com Other derivatives have shown direct antimicrobial or antiparasitic activity by interfering with cellular processes like microtubule synthesis. ontosight.ai

A study on closely related analogs, specifically 5-chloro-1H-benzimidazole-2-thiol, demonstrated trypanocidal activity by measuring the lysis of Trypanosoma cruzi trypomastigotes. nih.gov However, no such specific target interaction or cellular activity data has been published for (5-Chloro-1H-benzimidazol-2-yl)acetic acid itself.

In Vivo Efficacy Studies in Disease Models

Following promising in vitro results, compounds are tested in animal models to evaluate their efficacy and therapeutic potential. Depending on the in vitro findings, a benzimidazole derivative could be assessed in various models. For anti-inflammatory potential, the acetic acid-induced writhing test in mice is a common model to assess analgesic effects. nih.gov For anticancer activity, xenograft models where human cancer cells are implanted in immunocompromised mice are frequently used. researchgate.net

One study demonstrated that certain substituted benzimidazole derivatives exhibited significant analgesic and anti-inflammatory effects in mouse models. nih.gov Another investigation into a complex benzimidazole derivative showed in vivo efficacy in a diet-induced obesity mouse model for diabetes. nih.gov A toxicology study was conducted on the analog 5-chloro-2-(methylthio)-6-(1naphthyloxy)-1H-benzimidazole in rats, but this did not assess efficacy. scielo.org.mx Specific in vivo efficacy studies for this compound have not been reported in the available research.

Pharmacokinetic and Pharmacodynamic Profiling of this compound and its Analogs

Pharmacokinetic (PK) studies describe the journey of a drug through the body (absorption, distribution, metabolism, and excretion—ADME), while pharmacodynamics (PD) relates to the drug's effect on the body. This profiling is crucial for translating preclinical findings into potential clinical use.

Metabolic Stability

Metabolic stability is a critical parameter, as a compound that is metabolized too quickly will not maintain therapeutic concentrations in the body. nih.gov These assessments are typically performed in vitro using liver microsomes or hepatocytes from different species (e.g., mouse, rat, human) to predict in vivo clearance. medcraveonline.com Benzimidazole derivatives are known to undergo extensive first-pass metabolism in the liver. nih.govthieme-connect.de Research on N-benzyl benzimidazoles, for example, has focused on identifying metabolic hotspots to guide chemical modifications that improve stability. medcraveonline.com In silico tools are also increasingly used to predict the metabolic fate of novel compounds. researchgate.net Specific metabolic stability data for this compound is not currently available.

Oral Bioavailability and Absorption

Oral bioavailability, or the fraction of an orally administered drug that reaches systemic circulation, is a key challenge for the benzimidazole class, which often suffers from poor water solubility. nih.govthieme-connect.de Bioavailability for this class can be low and highly variable, sometimes ranging from 2% to 60%. nih.govthieme-connect.de Studies on anthelmintic benzimidazoles have shown that dissolution is often the rate-limiting step for absorption. scielo.org.mx Consequently, formulation strategies are often employed to enhance solubility and improve absorption. ontosight.ai No published studies detail the oral bioavailability or absorption characteristics of this compound.

Drug-Drug Interaction Potential

Because many benzimidazoles are metabolized by cytochrome P450 (CYP) enzymes in the liver, they have the potential to interact with other co-administered drugs. nih.govthieme-connect.de Preclinical studies assess a compound's ability to inhibit or induce major CYP isozymes (e.g., CYP3A4, CYP2D6). Significant interaction can lead to altered drug exposure and potential toxicity or loss of efficacy. researchgate.net While this is a known characteristic of the chemical class, specific drug-drug interaction studies for this compound have not been documented.

Safety Pharmacology and Toxicology Assessments

Safety and toxicology studies are performed to identify potential adverse effects. These include in vitro cytotoxicity assays on various cell lines and in vivo studies to assess acute and chronic toxicity in animal models. nih.gov For example, a study on related trypanocidal benzimidazole derivatives found them to have low cytotoxicity against mammalian Vero cells, indicating a degree of selectivity for the parasite over host cells. nih.gov An acute toxicity study in rats of a different complex benzimidazole derivative established mortality at high doses. scielo.org.mx However, a formal safety and toxicology profile for this compound has not been published.

Future Directions and Research Gaps

Emerging Therapeutic Applications

The benzimidazole (B57391) nucleus is a well-established pharmacophore, known for a wide array of biological activities including antimicrobial, antiviral, antihypertensive, and anticancer effects. Derivatives of benzimidazole acetic acid are being explored as potential lead compounds for the development of new antibacterial and anticancer agents. The therapeutic potential of these compounds may stem from their ability to act as inhibitors of specific enzymes crucial for cell proliferation or bacterial growth. Another postulated mechanism is the interaction with nucleic acids, potentially through intercalation into DNA or RNA structures, which could trigger apoptosis in cancer cells.

Future research should focus on elucidating the specific molecular targets of (5-Chloro-1H-benzimidazol-2-yl)acetic acid. High-throughput screening against various cancer cell lines and pathogenic microbes will be instrumental in identifying its spectrum of activity. Subsequent mechanistic studies will then be crucial to unravel the precise pathways through which it exerts its effects. The structural similarity of the benzimidazole core to purine (B94841) bases suggests that it could interact with a wide range of biological macromolecules, offering a fertile ground for discovering novel therapeutic applications.

Development of Advanced Delivery Systems

A significant hurdle in the clinical translation of many promising compounds is their suboptimal pharmacokinetic profile, often characterized by poor solubility and bioavailability. Advanced drug delivery systems (DDS) offer a strategy to overcome these limitations. For benzimidazole derivatives, which can be hydrophobic, nano-based delivery systems present a viable approach to enhance their therapeutic efficacy.

Future investigations should explore the formulation of this compound into various DDS platforms. Potential systems that could be investigated are summarized in the table below.

| Delivery System | Potential Advantages |

| Nanoparticles | Improved solubility and bioavailability, potential for targeted delivery. |

| Liposomes | Encapsulation of both hydrophilic and hydrophobic drugs, biocompatibility. |

| Micelles | Effective for solubilizing poorly water-soluble drugs, small size allows for tissue penetration. |

| Polymer Conjugates | Prolonged circulation time, potential for controlled release. |

The development of such systems would aim to not only improve the compound's biopharmaceutical properties but also to enable targeted delivery to diseased tissues, thereby minimizing systemic toxicity and enhancing therapeutic outcomes.

Synergistic Effects with Existing Therapies

The complexity of diseases like cancer often necessitates combination therapy to achieve durable responses and overcome drug resistance. Investigating the synergistic potential of this compound with established therapeutic agents is a logical and promising research avenue.

Initial studies should focus on in vitro checkerboard assays to identify potential synergistic or additive interactions with a panel of conventional chemotherapeutic drugs or antibiotics. For instance, if the compound is found to have anticancer properties, its combination with agents that have different mechanisms of action could lead to enhanced tumor cell killing and a reduction in the required doses of each drug, potentially mitigating side effects. Should antimicrobial activity be confirmed, its use in conjunction with existing antibiotics could help combat resistant strains.

Challenges and Opportunities in Translational Research

The journey from a promising lead compound to a clinically approved drug is fraught with challenges. Translational research aims to bridge this gap by focusing on the scientific and operational hurdles that impede this progression.

Challenges:

Limited Preclinical Data: A primary challenge for this compound is the current scarcity of comprehensive preclinical data regarding its efficacy, toxicity, and pharmacokinetic profile.

Target Identification and Validation: The specific biological targets of the compound remain to be definitively identified and validated, which is a critical step for rational drug development.

Biomarker Development: The absence of predictive biomarkers will make it difficult to select patient populations most likely to respond to treatment in future clinical trials.

Opportunities:

Established Scaffold: The well-documented and diverse biological activities of the benzimidazole scaffold provide a strong foundation and rationale for the continued investigation of its derivatives.

Advancements in Drug Discovery: Modern drug discovery platforms, including computational modeling and high-throughput screening, can accelerate the identification of lead compounds and the elucidation of their mechanisms of action.

Collaborative Research Initiatives: The increasing emphasis on collaborative and multidisciplinary approaches in translational science can facilitate the complex process of moving a compound from the laboratory to the clinic.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing (5-Chloro-1H-benzimidazol-2-yl)acetic acid, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves cyclocondensation of 4-chloro-1,2-diaminobenzene with a substituted acetic acid derivative. For example, refluxing with sodium acetate in acetic acid (3–5 hours) under nitrogen can yield the benzimidazole core. Subsequent functionalization at the 2-position via nucleophilic substitution (e.g., using chloroacetic acid derivatives) introduces the acetic acid moiety . Optimization includes monitoring reaction progress via TLC, controlling temperature (±2°C), and using anhydrous solvents to minimize hydrolysis.

Q. Which spectroscopic techniques are critical for characterizing the purity and structure of this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm the benzimidazole ring protons (δ 7.2–8.5 ppm for aromatic protons) and acetic acid side-chain (δ 3.8–4.2 ppm for CH2, δ 12–13 ppm for COOH).

- FT-IR : Look for carboxylic acid O–H stretch (~2500–3300 cm⁻¹) and C=O stretch (~1700 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ for C9H7ClN2O2: calc. 210.0198).

- Elemental Analysis : Ensure %C, %H, %N, and %Cl match theoretical values within ±0.3% .

Q. How can the solubility and stability of this compound be evaluated for in vitro assays?

- Methodological Answer :

- Solubility : Test in DMSO (common stock solvent) and aqueous buffers (pH 4–8) using UV-Vis spectroscopy to detect precipitation.

- Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Adjust storage to −20°C under argon if decomposition exceeds 5% .

Advanced Research Questions

Q. What computational methods can predict the reactivity of the acetic acid moiety in this compound?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model electron density maps and identify nucleophilic/electrophilic sites (e.g., carboxylate group’s pKa ~2.5–3.0).

- Molecular Dynamics : Simulate interactions with biological targets (e.g., enzymes) using AMBER or GROMACS. Focus on hydrogen bonding between the acetic acid group and active-site residues .

Q. How can conflicting crystallographic data on benzimidazole derivatives be resolved?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (e.g., DMF/EtOH) and compare unit cell parameters with literature (e.g., CCDC entries).

- Powder XRD : Validate phase purity if single crystals are unobtainable. Use Rietveld refinement to resolve discrepancies in reported lattice constants .

Q. What experimental designs are suitable for probing the compound’s mechanism of action in biological systems?

- Methodological Answer :

- Kinetic Assays : Measure IC50 against target enzymes (e.g., kinases) using fluorescence-based substrates.

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry (n) for receptor-ligand interactions.

- SAR Studies : Synthesize analogs (e.g., ester derivatives, halogen-substituted variants) to correlate structural features with bioactivity .

Data Analysis and Contradictions

Q. How should researchers address discrepancies in reported pKa values for the acetic acid group?

- Methodological Answer :

- Potentiometric Titration : Perform titrations in varying ionic strengths (0.1–1.0 M KCl) to account for activity coefficients.

- UV-pH Profiling : Monitor absorbance changes at λmax near 260 nm (benzimidazole π→π* transitions) to identify protonation states. Compare results with computational predictions (e.g., COSMO-RS) .

Q. What strategies validate the reproducibility of synthetic yields across laboratories?

- Methodological Answer :

- Round-Robin Testing : Collaborate with 3+ labs to replicate synthesis under standardized conditions (e.g., solvent purity, equipment calibration).

- DoE (Design of Experiments) : Use factorial designs to isolate variables (e.g., temperature, catalyst loading) affecting yield. Publish raw HPLC and NMR data in open-access repositories .

Safety and Handling

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of chloro-containing vapors.

- Waste Disposal : Neutralize acidic waste with NaHCO3 before disposal in halogenated waste containers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.